VU0463271

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU 0463271 是一种强效且选择性地抑制神经元钾氯共转运蛋白 2 (KCC2) 的抑制剂。 它的 IC50 值为 61 nM,对钠钾 2 氯共转运蛋白 1 (NKCC1) 显示出超过 100 倍的选择性,并且对 68 种 G 蛋白偶联受体、离子通道和转运蛋白面板没有活性 。该化合物主要用于科学研究,以研究 KCC2 在神经元功能中的作用及其潜在的治疗应用。

准备方法

VU 0463271 的合成涉及多个步骤,从制备关键中间体 N-环丙基-N-(4-甲基-2-噻唑基)-2-[(6-苯基-3-哒嗪基)硫代]乙酰胺开始。反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂以及碳酸钾 (K2CO3) 和亚硫酰氯 (SOCl2) 等试剂。 最终产品通过重结晶或色谱等纯化过程获得 。

化学反应分析

VU 0463271 会发生各种化学反应,包括:

氧化: 此反应可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂进行。

还原: 还原反应可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行。

取代: 亲核取代反应可以使用叠氮化钠 (NaN3) 或氰化钾 (KCN) 等试剂进行。

科学研究应用

Key Research Findings

-

Effects on Neuronal Activity :

- Application of VU0463271 to cultured hippocampal neurons caused a reversible depolarizing shift in EGABA values from approximately -76 mV to -36 mV when exposed to GABAA agonists like muscimol .

- In whole-cell recordings, this compound increased spontaneous action potentials from 18 ± 5 to 78 ± 26 AP/min (n = 15, p = 0.0330) under specific conditions .

- Induction of Epileptiform Activity :

- Chloride Homeostasis :

Table 1: Effects of this compound on Neuronal Parameters

| Parameter | Baseline Value | Value After this compound Application | Statistical Significance |

|---|---|---|---|

| EGABA (mV) | -76 ± 5 | -36 ± 2 | p < 0.0001 |

| EGly (mV) | -71 ± 2 | -35 ± 1 | p = 0.0002 |

| Spontaneous AP Rate (AP/min) | 18 ± 5 | 78 ± 26 | p = 0.0330 |

| [Cl⁻]i (mM) | 10.2 ± 0.7 | 40.3 ± 1.6 | p < 0.0001 |

Case Study 1: Epileptiform Discharges Induced by this compound

In a study involving mouse hippocampal slices, the application of this compound under low-Mg²⁺ conditions led to the development of seizure-like events characterized by slow-wave deflections and high-frequency bursts . This study highlights the compound's utility in modeling temporal lobe epilepsy.

Case Study 2: Chloride Dynamics and Neuronal Excitability

Another investigation examined the impact of this compound on chloride homeostasis and neuronal excitability in cultured neurons. The results indicated that inhibition of KCC2 by this compound significantly altered both EGABA and EGly, leading to increased neuronal firing rates and suggesting a crucial role for KCC2 in maintaining inhibitory neurotransmission .

作用机制

VU 0463271 通过选择性抑制神经元钾氯共转运蛋白 2 (KCC2) 的活性发挥作用。 这种抑制导致细胞内氯离子水平升高,这会影响神经元的兴奋性,并可能导致过度兴奋和癫痫样放电 。 所涉及的分子靶标和途径包括氯稳态的调节和突触传递的调节 。

相似化合物的比较

VU 0463271 在作为 KCC2 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:

VU 0255011: 另一种 KCC2 抑制剂,其 IC50 值为 537 nM。

VU 0240511: 一种结构相关的化合物,其 IC50 值为 568 nM.

生物活性

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter KCC2, which plays a critical role in maintaining chloride homeostasis in neurons. This compound has been extensively studied for its biological activity, particularly in relation to hyperexcitability and epileptiform discharges in neuronal tissues.

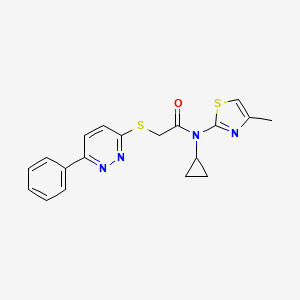

- Chemical Name : N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

- IC50 : 61 nM for KCC2

- Selectivity : >100-fold selectivity over NKCC1 and no significant activity against a panel of 68 GPCRs, ion channels, and transporters .

This compound selectively inhibits KCC2, leading to an increase in intracellular chloride concentration. This shift can cause depolarization of the membrane potential, resulting in increased neuronal excitability. The compound has been shown to induce epileptiform activity in both hippocampal slices and in vivo models.

In Vitro Studies

-

Hippocampal Slices : Application of this compound to mouse hippocampal slices under low magnesium conditions resulted in recurrent epileptiform discharges. The compound was administered at concentrations of 100 μM, which led to significant changes in the reversal potentials of glycine-activated currents (E_GLY) and GABA_A receptor responses .

Condition E_GLY (mV) Baseline E_GLY (mV) Post-VU0463271 Chloride Concentration (mM) Baseline Chloride Concentration (mM) Post-VU0463271 Control -71 ± 2 -35 ± 1 10.2 ± 0.7 40.3 ± 1.6 After this compound (10 μM) -76 ± 5 -36 ± 2 9.8 ± 1.6 39.1 ± 2.6 - Electrophysiological Measurements : Whole-cell patch-clamp recordings demonstrated that this compound caused a significant positive shift in E_GLY values, indicating its action on chloride transport mechanisms within neurons .

In Vivo Studies

In vivo experiments involving the microinfusion of this compound into the dorsal hippocampus of freely moving mice confirmed the compound's ability to induce epileptiform discharges rapidly. EEG recordings showed increased rhythmic spiking activity lasting longer than 30 seconds following administration .

Case Studies

A study published in the Journal of Neuroscience highlighted the implications of KCC2 inhibition on seizure activity. Mice treated with this compound exhibited notable increases in seizure frequency and duration compared to controls, emphasizing the role of KCC2 as a critical inhibitory factor in neuronal excitability and seizure threshold .

属性

IUPAC Name |

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPONSKCACOZTGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。